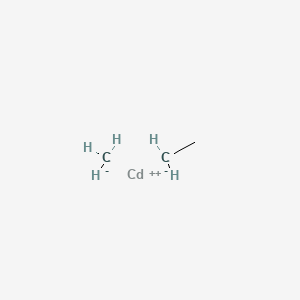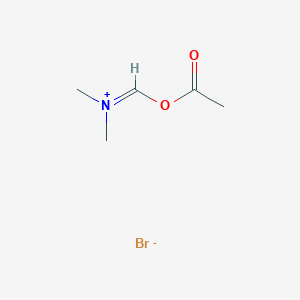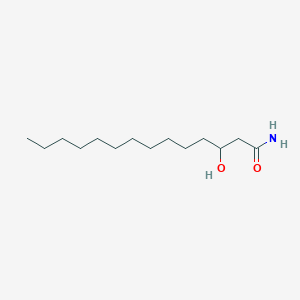
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cycloundecane ring with multiple methyl groups and double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Various substituents can replace the hydrogen atoms on the methyl groups or the cycloundecane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cycloundecane rings.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6,9-Tetramethylcycloundeca-4,8-dienone: This compound has a similar structure but includes a ketone group instead of an alcohol group.
2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene: This compound has a similar cycloundecane ring but with different positions of double bonds.
Uniqueness
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
53643-42-8 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2,6,6,9-tetramethylcycloundeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10,13-14,16H,6-8,11H2,1-4H3 |
Clé InChI |
JXLVPCWSMFUWOE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(CC=C(CCC1O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



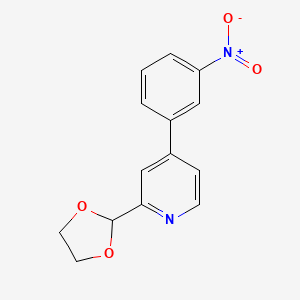
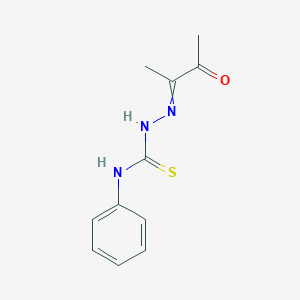
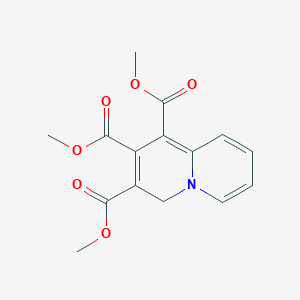
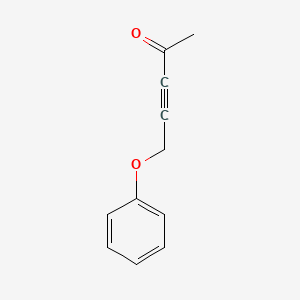
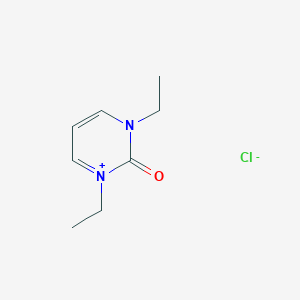
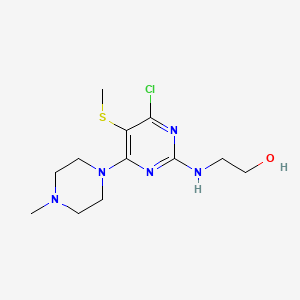


silane](/img/structure/B14644234.png)
